BML-266 is a sirtuin inhibitor. It acts by inducing granulocytic differentiation in the acute promyelocytic leukemia (APL) cell line NB4.
Mechanism of Action
Intercalate into DNA: Planar aromatic anthraquinone molecules can insert themselves between DNA base pairs, interfering with DNA replication and transcription. [, ]
Inhibit Topoisomerase II: Some anthraquinones can inhibit the activity of topoisomerase II, an enzyme essential for DNA replication and repair. [, ]
Generate Reactive Oxygen Species: Certain anthraquinones can undergo redox cycling in cells, leading to the production of reactive oxygen species that damage DNA and other cellular components. []
Applications
Anticancer Agents: Several anthraquinone derivatives, including mitoxantrone and doxorubicin, are clinically used as anticancer drugs. [, , , , ]
Dyes and Pigments: Anthraquinones are important colorants in the textile and printing industries. []
Organic Semiconductors: Due to their extended π-conjugation, some anthraquinone derivatives exhibit semiconducting properties, making them promising materials for organic electronics. []
Catalysts: Anthraquinone complexes with transition metals have been explored as catalysts for various organic transformations. []
Related Compounds
1,4-Bis(ethylamino)anthracene-9,10-dione
Compound Description: 1,4-Bis(ethylamino)anthracene-9,10-dione, also known as C.I. Solvent Blue 59, is an anthraquinone disperse dye. [] Research on this compound has focused on its solubility in near and supercritical fluids. [] It's been observed to exhibit intramolecular N–H···O hydrogen bonds. []
Compound Description: This compound serves as a simplified model for studying the structure and DNA-binding properties of antitumor anthraquinones. [] It exhibits a highly planar chromophore structure. []
Compound Description: Similar to its mono-substituted counterpart, this compound is also studied as a model for antitumor anthraquinones. [] It also displays a highly planar chromophore. []
1,4-Bis[(aminoalkyl)amino]anthracene-9,10-diones
Compound Description: This represents a class of compounds derived from 1,4-difluoroanthracene-9,10-dione, synthesized by ipso displacement of fluoride with various diamines. [] They are structurally related to antitumor anthraquinones. []
Compound Description: These compounds are synthesized through ipso substitution of 1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione with diamines. [, ] They are structurally related to the antitumor agent mitoxantrone. []
Compound Description: Mitoxantrone is a clinically used anticancer drug known to inhibit topoisomerase II and exhibit DNA intercalating properties. [, ] Studies have investigated its interactions with dihydrofolate reductase and dUTPase, suggesting potential multi-target activity. [] Research also focuses on modifying its side chains, such as through glycosylation or etherification, to improve its properties like DNA affinity and metabolic stability. []
Compound Description: BPDs are a class of compounds designed to investigate the impact of introducing a heteroatom into the anthracene-9,10-dione chromophore of antitumor agents like ametantrone and mitoxantrone. [] They have shown comparable and even superior cytotoxic activity to mitoxantrone against various human tumor cell lines. [] Studies suggest that BPDs may operate through different structure-activity relationships and potentially involve mechanisms of cell death beyond DNA interaction. []
Compound Description: AQ4N is a prodrug designed for bioreductive activation, primarily by cytochrome P450 enzymes under hypoxic conditions, which are characteristic of solid tumors. [, ] It is converted to the active topoisomerase II inhibitor AQ4 (1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxy-anthracene-9,10-dione) through the reduction of its N-oxide groups. []
Compound Description: This refers to a series of anthraquinone derivatives where a hydroxyl group is consistently present at the 1-position, and aryl substituents are incorporated at various positions (2-, 4-, or both 2,4-) of the anthraquinone ring. [] These compounds have shown potent anticancer activity against various cancer cell lines, with some exhibiting comparable potency to doxorubicin. [] Their mechanism of action is believed to involve DNA intercalation and interaction with topoisomerase II. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bithionol is an anthelmintic drug. Formulations containing bithionol have demonstrated efficacy against cestodes and trematodes, as well as other parasitic worms. Bithionol inhibits host caspases, including caspases-1, -3, -6, -7, and -9, which act as hub proteins that mediate the lethality of multiple pathogenic agents. By blocking host caspases, bithionol reduces the detrimental effects of anthrax lethal toxin, diphtheria toxin, cholera toxin, P. aeruginosa exotoxin A, Botulinum neurotoxin, ricin, and Zika virus. Bithionol also inhibits NF-κB activation by blocking phosphorylation of IκBα (IC50 = 15.8 µM in a reporter gene assay). Chemical structure: diphenylsulfide Bithionol is a dichlorophenol compound that shows antimicrobial property. Bithionol is an aryl sulfide that is diphenyl sulfide in which each phenyl group is substituted at position 2 by hydroxy and at positions 3 and 5 by chlorine. A fungicide and anthelmintic, it was used in various topical drug products for the treatment of liver flukes, but withdrawn after being shown to be a potent photosensitizer with the potential to cause serious skin disorders. It has a role as an antiplatyhelmintic drug and an antifungal agrochemical. It is an aryl sulfide, an organochlorine pesticide, a dichlorobenzene, a polyphenol, a bridged diphenyl fungicide and a bridged diphenyl antifungal drug. Bithionol, formerly marketed as an active ingredient in various topical drug products, was shown to be a potent photosensitizer with the potential to cause serious skin disorders. Approvals of the NDA's for bithionol drug products were withdrawn on October 24, 1967 (see the Federal Register of October 31, 1967 (32 FR 15046)). 2,2'-thiobis(4,6-dichlorophenol) appears as white or grayish white crystalline powder with a very faint aromatic or phenolic odor. (NTP, 1992)
Bitopertin is an inhibitor of the glycine transporter 1 (GlyT1; IC50 = 30 nM) that increases levels of glycine by inhibiting its reuptake. It is selective for GlyT1, inhibiting GlyT2 and off-target ERG channels with IC50 values of >30 and 17 µM, respectively. Bitopertin was examined in clinical trials on persistent negative symptoms associated with schizophrenia but failed to meet the primary endpoints set forth in these studies. Bitopertin, also known as Paliflutine and RG-1678, is a glycine reuptake inhibitor which was under development as an adjunct to antipsychotics for the treatment of persistent negative symptoms or suboptimally-controlled positive symptoms associated with schizophrenia. Bitopertin-mediated glycine reuptake inhibition may represent a novel treatment option for schizophrenia, with the potential to address negative symptoms.
Bitolterol is a diester sympathomimetic amine with bronchodilator activity. As an ester prodrug, bitolterol is hydrolyzed by esterases to its active metabolite colterol (N-t-butylarterenol). Colterol selectively binds to and activates beta-2 adrenergic receptors in bronchiolar smooth muscle, thereby causing stimulation of adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased intracellular cAMP levels cause relaxation of bronchial smooth muscle. This increases air flow and prevents bronchospasms and may eventually lead to an improvement of airway function. Bitolterol is the di-4-toluate ester of (+-)-N-tert-butylnoradrenaline (colterol). A pro-drug for colterol, a beta2-adrenergic receptor agonist, bitolterol is used as its methanesulfonate salt for relief of bronchospasm in conditions such as asthma, chronic bronchitis and emphysema. It has a role as a bronchodilator agent, an anti-asthmatic drug, a beta-adrenergic agonist and a prodrug. It is a member of ethanolamines, a carboxylic ester, a diester, a secondary amino compound and a secondary alcohol. Bitolterol mesylate was used to treat bronchospasms in asthma and COPD. It is a beta-2-adrenergic receptor agonist. Bitolterol was withdrawn from the market by Elan Pharmaceuticals in 2001.
Anthelmintic agent. Shows antiparasitic effects and inhibits carcinogenesis in vivo. Orally active. Bitoscanate appears as odorless colorless crystals. Melting point 132°C. Bitoscanate is a member of benzenes.